molecular formula C24H17ClN6 B7535847 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No. B7535847
M. Wt: 424.9 g/mol
InChI Key: DSXHRPNRRFOXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a potent inhibitor of certain enzymes, which makes it useful in the development of new drugs and therapies.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the development of new drugs and therapies. This compound has been shown to inhibit certain enzymes that are involved in the development of cancer, making it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves the inhibition of certain enzymes that are involved in the development of cancer. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division. By inhibiting CDK4, 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can prevent the uncontrolled growth and division of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine have been extensively studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, while in vivo studies have shown that it can reduce the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine in lab experiments is its potency and specificity. This compound has been shown to be a highly potent inhibitor of CDK4, which makes it useful in the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. One of the most promising areas of research is in the development of new drugs and therapies for the treatment of cancer. This compound has shown great potential in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Other future directions include the development of new synthetic methods for this compound, as well as the exploration of its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been described in several research publications. One of the most common methods involves the reaction of 3-chlorobenzylamine with 2-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-1,3-dione in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[(3-chlorophenyl)methyl]pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN6/c25-15-7-5-6-14(12-15)13-31-22(26)20(23-28-17-9-2-3-10-18(17)29-23)21-24(31)30-19-11-4-1-8-16(19)27-21/h1-12H,13,26H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHRPNRRFOXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC(=CC=C6)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

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